molecular formula C17H17BrClN3O2 B3959577 1-[(4-bromo-2-chlorophenoxy)acetyl]-4-(2-pyridinyl)piperazine

1-[(4-bromo-2-chlorophenoxy)acetyl]-4-(2-pyridinyl)piperazine

Cat. No. B3959577
M. Wt: 410.7 g/mol
InChI Key: XGSJWIFEMNKFTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-bromo-2-chlorophenoxy)acetyl]-4-(2-pyridinyl)piperazine, also known as BPP, is a chemical compound that has been studied extensively for its potential therapeutic applications. BPP belongs to the class of piperazine derivatives, which have been shown to possess a wide range of biological activities, including antipsychotic, anxiolytic, and anti-inflammatory effects. In

Mechanism of Action

The mechanism of action of 1-[(4-bromo-2-chlorophenoxy)acetyl]-4-(2-pyridinyl)piperazine is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. This compound has been shown to modulate the activity of these neurotransmitters, leading to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce anxiety-like behavior in animal models, suggesting its potential as an anxiolytic agent. This compound has also been shown to possess anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro and in vivo. Additionally, this compound has been shown to possess antipsychotic effects, reducing the hyperactivity of dopaminergic neurons in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(4-bromo-2-chlorophenoxy)acetyl]-4-(2-pyridinyl)piperazine in lab experiments is its well-characterized pharmacological profile. This compound has been extensively studied, and its mechanism of action and therapeutic effects are well understood. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. While this compound has been shown to be relatively safe in animal models, its toxicity in humans is not well understood, and caution should be exercised when handling and administering this compound.

Future Directions

There are many potential future directions for research on 1-[(4-bromo-2-chlorophenoxy)acetyl]-4-(2-pyridinyl)piperazine. One area of interest is its potential as a treatment for schizophrenia and other psychiatric disorders. This compound has been shown to possess antipsychotic effects, and further research could explore its efficacy in treating these conditions. Additionally, this compound has been shown to possess anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Further research could explore the potential of this compound as a therapeutic agent in these and other areas of medicine.
Conclusion
In conclusion, this compound, or this compound, is a promising chemical compound that has been extensively studied for its potential therapeutic applications. Its well-characterized pharmacological profile and potential therapeutic effects make it a valuable tool for research in various fields of medicine. While caution should be exercised when handling and administering this compound, its potential as a therapeutic agent warrants further investigation.

Scientific Research Applications

1-[(4-bromo-2-chlorophenoxy)acetyl]-4-(2-pyridinyl)piperazine has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess antipsychotic, anxiolytic, and anti-inflammatory effects, making it a promising candidate for the treatment of psychiatric disorders, anxiety, and inflammation-related diseases.

properties

IUPAC Name

2-(4-bromo-2-chlorophenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrClN3O2/c18-13-4-5-15(14(19)11-13)24-12-17(23)22-9-7-21(8-10-22)16-3-1-2-6-20-16/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSJWIFEMNKFTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)COC3=C(C=C(C=C3)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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